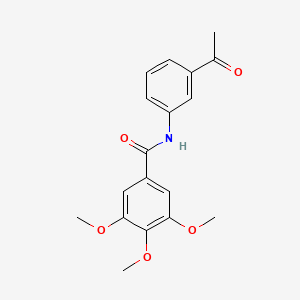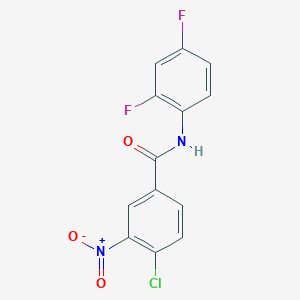
N-(3-acetylphenyl)-3,4,5-trimethoxybenzamide
Overview
Description
Synthesis Analysis
The synthesis of N-(3-acetylphenyl)-3,4,5-trimethoxybenzamide derivatives involves cyclization reactions of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide in acetic anhydride. These derivatives are then characterized by elemental analysis, IR, ¹H NMR, and ¹³C NMR techniques. One of the derivatives, compound 3i, has been provided with X-ray crystallographic data to further elucidate its structure. This synthetic pathway indicates the compound's complex structure and the steps involved in its formation (Jin et al., 2006).
Scientific Research Applications
Potential Memory Enhancers
Research has shown that derivatives of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide, closely related to N-(3-acetylphenyl)-3,4,5-trimethoxybenzamide, exhibit potential as memory enhancers. These derivatives have demonstrated acetylcholinesterase-inhibiting activity, crucial for enhancing memory. The studies also include molecular simulation studies correlating experimental biology with in silico results (Piplani et al., 2018).
Antiproliferative Activities
Several derivatives of N-(3-acetylphenyl)-3,4,5-trimethoxybenzamide have been evaluated for their antiproliferative activities against various cancer cells. Studies reveal that certain derivatives exhibit significant effectiveness against PC3 cells and moderate activities against Bcap37 and BGC823 cells (Jin et al., 2006).
Neurosedative Properties
There is research indicating that some derivatives of N-(3-acetylphenyl)-3,4,5-trimethoxybenzamide may have potential CNS depressant activity. This includes derivatives of methyl- or dimethyloxazolidines prepared as part of this systematic research (Parravicini et al., 1976).
Anticonvulsant Properties
Studies on several 3,4,5-trimethoxybenzamides have shown that they possess anticonvulsant properties. This discovery opens up possibilities for the application of these compounds in the treatment of seizure disorders (Chaturvedi et al., 1972).
Potential in Cancer Therapy
Research into N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives, closely related to N-(3-acetylphenyl)-3,4,5-trimethoxybenzamide, indicates their potential in cancer therapy. These compounds showed potent antiproliferative activity against leukemia and KB cell lines, associated with inhibition of tubulin polymerization, a crucial target in cancer treatment (Panno et al., 2014).
Tubulin Binding and Antiproliferative Effects
Novel bioactive heterocycles containing a 3,4,5-trimethoxyphenyl fragment, such as N-(3-acetylphenyl)-3,4,5-trimethoxybenzamide, have been synthesized and shown to exhibit potent antiproliferative activity. They act by targeting tubulin and destabilizing microtubules, a key mechanism in cancer therapy (Fu et al., 2018).
Antiviral Properties
Some derivatives of N-(3-acetylphenyl)-3,4,5-trimethoxybenzamide have been evaluated for their antiviral activities. For instance, certain compounds demonstrated potent activity against bovine viral diarrhea virus (BVDV), suggesting a potential role in antiviral drug development (Ibba et al., 2018).
properties
IUPAC Name |
N-(3-acetylphenyl)-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-11(20)12-6-5-7-14(8-12)19-18(21)13-9-15(22-2)17(24-4)16(10-13)23-3/h5-10H,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKZAPUZIAHUKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806578 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-acetylphenyl)-3,4,5-trimethoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-1-cyclopentyl-2-pyrrolidinone](/img/structure/B5539570.png)
![N-[(3S*,4R*)-1-(5-methyl-1,3-benzoxazol-2-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5539575.png)
![4-fluoro-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide](/img/structure/B5539582.png)
![(3S*,4R*)-4-(2-methylphenyl)-1-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B5539597.png)
![3-[2-(dipropylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5539605.png)
![2-(4-fluorophenyl)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B5539622.png)

![3-chloro-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}benzohydrazide](/img/structure/B5539625.png)

![1-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-pyridin-4-ylpiperazine](/img/structure/B5539637.png)

![4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5539642.png)

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(methylthio)propanoyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5539655.png)